2-Hexyl-6,7,8,9-tetrahydro-2H-11-oxa-2,4,10-triaza-benzo[b]fluoren-1-one
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Overview
Description
3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one is a complex heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one typically starts with 3-cyanohexahydro-2-quinolone . The process involves several steps:
Starting Material: 3-cyanohexahydro-2-quinolone.
Intermediate Formation: Heating with chloroethyl acetate in an alkaline medium to form a cyano ester.
Cyclization: The cyano ester undergoes cyclization in the presence of sodium ethylate to form an amino ester.
Further Reactions: The amino ester is heated with formamide at 200-205°C to form the desired compound.
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7,8,9,10-tetrahydropyrimido[4’,3’4,5]furo[2,5-b]quinoline: A closely related compound with similar structural features.
9-oxo-5H-6,7,8,9-tetrahydropyrimido[4,5-b][1,4]thiazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
3-hexyl-7,8,9,10-tetrahydropyrimido[4’,5’:4,5]furo[2,3-b]quinolin-4(3H)-one is unique due to its specific hexyl substitution, which may confer distinct biological properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C19H23N3O2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
14-hexyl-17-oxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H23N3O2/c1-2-3-4-7-10-22-12-20-16-14-11-13-8-5-6-9-15(13)21-18(14)24-17(16)19(22)23/h11-12H,2-10H2,1H3 |
InChI Key |
UNHHVZSJKXDYST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C=NC2=C(C1=O)OC3=C2C=C4CCCCC4=N3 |
Origin of Product |
United States |
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